molecular formula C21H20O6 B1451016 Caflanone CAS No. 199167-23-2

Caflanone

Cat. No. B1451016
M. Wt: 368.4 g/mol
InChI Key: IHRNYHWGJUMPFJ-UHFFFAOYSA-N
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Description

Caflanone is a synthetic flavonoid compound derived from the flavonoid family of plant secondary metabolites. It is a highly potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in inflammation and pain. Caflanone has been studied for its potential therapeutic applications in the treatment of various inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease (IBD).

Scientific Research Applications

Potential in COVID-19 Treatment

Caflanone, a flavonoid-inspired phytomedicine, has shown promise in the treatment of COVID-19. In silico studies indicate that caflanone can bind with high affinity to the spike protein, helicase, and protease sites on the ACE2 receptor used by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). In vitro studies also suggest its potential to inhibit virus entry factors including ABL-2, cathepsin L, cytokines (IL-1β, IL-6, IL-8, Mip-1α, TNF-α), and PI4Kiiiβ, along with AXL-2, which is involved in mother-to-fetus transmission of coronavirus (Ngwa et al., 2020).

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-11(2)4-6-13-15(23)9-16(24)20-17(25)10-18(27-21(13)20)12-5-7-14(22)19(8-12)26-3/h4-5,7-10,22-24H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRNYHWGJUMPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caflanone

CAS RN

199167-23-2
Record name Caflanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199167232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caflanone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17263
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CAFLANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH8V5N670E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
W Ngwa, R Kumar, D Thompson, W Lyerly, R Moore… - Molecules, 2020 - mdpi.com
Flavonoids are widely used as phytomedicines. Here, we report on flavonoid phytomedicines with potential for development into prophylactics or therapeutics against coronavirus …
Number of citations: 136 www.mdpi.com
H Lowe, B Steele, J Bryant, N Toyang, W Ngwa - Plants, 2021 - mdpi.com
… Caflanone, a flavonoid molecule with selective activity against the human viruses including the coronavirus OC43 (HCov-OC43) that is responsible for COVID-19, and certain cancers, …
Number of citations: 54 www.mdpi.com
RK Singla, X He, H Chopra, C Tsagkaris… - Frontiers in …, 2021 - frontiersin.org
… Key amino acid residues in the ACE2 receptor interacting with caflanone were … caflanone could inhibit hCoV-OC43 with an IC 50 value of 0.42 µM. Moreover, they found that caflanone …
Number of citations: 31 www.frontiersin.org
SR Mustafa, HN Al-Ani - Journal of Physics: Conference Series, 2021 - iopscience.iop.org
… Caflanone has the highest HOMO of the three flavonoid compounds, while Flavonoid has the lowest (Table 1). According to our equations, the following arrangement corresponds to the …
Number of citations: 1 iopscience.iop.org
ML Júnior, RT Junior, GD Nze, WF Giozza… - arXiv preprint arXiv …, 2021 - arxiv.org
… feasibility of Caflanone, Hesperetin, and Myricetin flavonoids in acting as inhibitors for the ACE2 active site attachment [50]. Their results pointed to the ability of Caflanone in inhibiting …
Number of citations: 4 arxiv.org
H Lowe, B Steele, J Bryant, E Fouad, N Toyang… - Molecules, 2021 - mdpi.com
… , Caflanone inhibited the hCov-OC43 human Coronavirus with an EC50 of 0.42 µM [31]. In silico studies show that the Caflanone … Caflanone was also shown to have strong binding …
Number of citations: 32 www.mdpi.com
HPV Rupasinghe - Molecules, 2020 - mdpi.com
… Based on in silico studies, the authors show that flavonoids such as caflanone, hesperetin, myricetin, and flavonoid derivatives such as Equivir can bind with high affinity to the spike …
Number of citations: 56 www.mdpi.com
MM Alzaabi, R Hamdy, NS Ashmawy… - Phytochemistry …, 2021 - Springer
Flavonoids are a class of phenolic natural products, well-identified in traditional and modern medicines in the treatment of several diseases including viral infection. Flavonoids showed …
Number of citations: 112 link.springer.com
SM Lopes, HIR de Medeiros, MT Scotti… - … Chemistry & High …, 2022 - ingentaconnect.com
… [28] showed through in silico studies of the caflanone molecule (a non-cannabinoid … Caflanone also has strong binding affinity to two of the proteases (PLpro and 3CLpro) that …
Number of citations: 4 www.ingentaconnect.com
RL Chapman, SV Andurkar - Medicinal Chemistry Research, 2022 - Springer
… Other flavonoids and chloroquine also bind the metalloproteinase domain, however caflanone’s binding free energy of −7.9 kcal/mol is lower than that of chloroquine (−4.1 or −4.7 kcal/…
Number of citations: 23 link.springer.com

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